molecular formula C20H28ClNO3S B594234 25T2-NBOMe (hydrochloride) CAS No. 1539266-51-7

25T2-NBOMe (hydrochloride)

Cat. No.: B594234
CAS No.: 1539266-51-7
M. Wt: 398.0 g/mol
InChI Key: OXWBOYFWLKCGEE-UHFFFAOYSA-N
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Description

25T2-NBOMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally characterized by the presence of a benzeneethanamine core with various substituents, including ethylthio, dimethoxy, and methoxyphenyl groups. This compound is known for its potent activity as a serotonin receptor agonist, particularly at the 5-HT2A receptor .

Scientific Research Applications

25T2-NBOMe (hydrochloride) has several scientific research applications, including:

Safety and Hazards

The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to wash thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25T2-NBOMe (hydrochloride) involves multiple steps, starting with the preparation of the phenethylamine core. The key steps include:

    Formation of the Phenethylamine Core: The initial step involves the synthesis of 2,5-dimethoxybenzaldehyde, which is then subjected to a reductive amination reaction with ethylthioamine to form the phenethylamine core.

    N-Benzylation: The phenethylamine core is then reacted with 2-methoxybenzyl chloride in the presence of a base to introduce the N-benzyl substituent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of 25T2-NBOMe (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: 25T2-NBOMe (hydrochloride) can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced at the aromatic ring or the nitrogen atom, leading to the formation of various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Comparison with Similar Compounds

    25I-NBOMe: Another potent serotonin receptor agonist with similar structural features but with an iodine substituent.

    25B-NBOMe: Contains a bromine substituent and exhibits similar pharmacological properties.

    25C-NBOMe: Features a chlorine substituent and is known for its high potency at the 5-HT2A receptor.

Uniqueness: 25T2-NBOMe (hydrochloride) is unique due to its ethylthio substituent, which differentiates it from other NBOMe compounds. This structural variation can influence its binding affinity, pharmacological effects, and metabolic stability .

Properties

IUPAC Name

2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S.ClH/c1-5-25-20-13-18(23-3)15(12-19(20)24-4)10-11-21-14-16-8-6-7-9-17(16)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWBOYFWLKCGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342532
Record name 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-51-7
Record name 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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